molecular formula C8H8N2O2 B2359656 5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid CAS No. 1083396-50-2

5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid

Cat. No.: B2359656
CAS No.: 1083396-50-2
M. Wt: 164.164
InChI Key: HQNCQEXLHVHWRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5H,6H,7H-Cyclopenta[d]pyrimidine-4-carboxylic acid is a high-value chemical scaffold in medicinal chemistry, recognized for its role as a key intermediate in the synthesis of novel therapeutic agents. Its core structure is a bicyclic system comprising a pyrimidine ring fused to a cyclopentane ring, which is a privileged structure in drug discovery for its ability to mimic purine bases and interact with biological targets . Research into this compound and its derivatives has demonstrated significant potential, particularly in the field of oncology. The cyclopenta[d]pyrimidine scaffold serves as the core structure for novel 6-5 fused ring heterocycle antifolates . These synthesized compounds have shown potent dihydrofolate reductase (DHFR) inhibition and highly potent cell growth inhibition against various tumor cell lines, including P388 leukemia, colorectal carcinomas (colon 26, colon 38), and KB cells, in some cases exceeding the activity of methotrexate . Furthermore, related cyclopenta[d]pyrimidine compounds are being investigated in other anticancer contexts, such as having antimitotic activity and being explored as potential treatments for breast cancer . This compound is for Research Use Only. It is strictly intended for laboratory research purposes and is not to be used for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c11-8(12)7-5-2-1-3-6(5)9-4-10-7/h4H,1-3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQNCQEXLHVHWRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N=CN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Core Structure Assembly

Sodium Alkoxide-Mediated Cyclocondensation

A widely adopted route involves the cyclocondensation of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile under alkaline conditions. Sodium ethoxide or methoxide (0.5–1.5 equiv) in anhydrous ethanol at 70–90°C facilitates a tandem Michael addition-cyclization sequence, yielding the cyclopenta[d]pyrimidine core. Key advantages include:

  • Yield Optimization : Reactions conducted at 80°C for 12–16 hours achieve 68–82% isolated yields, with electron-deficient aryl groups enhancing cyclization efficiency.
  • Mechanistic Pathway : The alkoxide initiates nucleophilic attack on propanedinitrile, forming an enolate intermediate that undergoes [3+3] cyclization with the diarylidenecyclopentanone.
Table 1: Representative Cyclocondensation Conditions
Starting Material Base Temperature (°C) Time (h) Yield (%)
2,5-Bis(4-fluorobenzylidene)cyclopentanone NaOEt 80 14 78
2,5-Bis(4-methoxybenzylidene)cyclopentanone NaOMe 75 16 72

Transition Metal-Catalyzed Coupling Approaches

Palladium-Mediated Cross-Coupling and Cyclopropanation

A modular synthesis leverages palladium catalysis to construct the cyclopentane ring. As demonstrated by, 2-chloro-4-methylpyrimidine undergoes Suzuki-Miyaura coupling with potassium vinyltrifluoroborate (1.1 equiv) using Pd(OAc)₂/dppf (2 mol%) in dioxane/water (4:1) at 90°C. Subsequent cyclopropanation with t-butyl bromoacetate and DABCO generates the bicyclic framework in 58% overall yield.

Critical Process Parameters:
  • Catalyst Selection : Pd(OAc)₂ with dppf ligand minimizes β-hydride elimination, preserving alkene geometry.
  • Cyclopropanation Efficiency : Nitrogen ylide formation at 0°C followed by gradual warming to 25°C ensures >95% diastereoselectivity for the trans-cyclopropane.

Intramolecular Cyclization of Linear Precursors

Copper-Catalyzed Ullmann-Type Cyclization

Patent literature discloses a two-step protocol starting from 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. Key stages:

  • Coupling with Acrylic Acid : NiCl₂/CuI (3:1 mol%) catalyzes C–C bond formation in ethanol at 65°C (73% yield).
  • Cyclization : CuCl (40 mol%) in DMSO at 70°C induces intramolecular esterification, affording the carboxylic acid in 98% yield.
Table 2: Cyclization Catalyst Screening
Catalyst Solvent Temperature (°C) Yield (%)
CuCl DMSO 70 97.6
CuBr DMF 80 89.2
None THF 100 <5

Analytical Characterization and Validation

Spectroscopic Fingerprinting

  • ¹H NMR : Cyclopentane protons appear as multiplet at δ 2.35–2.11 ppm, while pyrimidine H-2 resonates as a singlet near δ 8.90 ppm.
  • IR Spectroscopy : Carboxylic acid C=O stretch at 1680–1700 cm⁻¹ and pyrimidine ring vibrations at 1580–1600 cm⁻¹ confirm structural integrity.

Chromatographic Purity Assessment

HPLC analysis (C18 column, 0.1% TFA/ACN gradient) reveals >99% purity for products purified via recrystallization from ethanol/water (3:1).

Industrial-Scale Considerations

While laboratory methods are well-established, scalability challenges persist:

  • Solvent Recovery : DMSO poses distillation difficulties; switching to 2-MeTHF improves recyclability.
  • Catalyst Recycling : Immobilized Pd on mesoporous silica reduces metal leaching in continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

6,7-Dihydro-5H-cyclopenta[d]pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyclopenta[b]pyridin-5-one analogues , while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

Anticancer Applications

One of the primary applications of 5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid is in the development of cancer therapeutics. Research has shown that derivatives of this compound can act as effective inhibitors of SHP2 (Src Homology 2 domain-containing Protein Tyrosine Phosphatase 2), a key regulator in the ERK/MAPK signaling pathway. This pathway is crucial for cellular proliferation and survival, making it a target for cancer treatment.

  • Mechanism of Action : The compounds derived from this compound inhibit SHP2 activity, leading to reduced ERK phosphorylation. This inhibition results in decreased cell proliferation and survival in cancerous cells .
  • Selectivity and Safety : Compared to existing SHP2 antagonists like SHP099 and RMC-4550, these derivatives exhibit higher selectivity with a lower risk of cardiotoxicity, which is a significant concern with many cancer therapies .

Antimicrobial Activity

Another promising application of this compound is its potential antimicrobial properties. Recent studies have synthesized various derivatives that demonstrate significant antimicrobial activity against pathogens such as Pseudomonas aeruginosa.

  • Synthesis and Evaluation : A combinatorial library of amides derived from thieno[2,3-d]pyrimidine-4-carboxylic acids was developed. These compounds were evaluated for their ability to inhibit the TrmD enzyme in Pseudomonas aeruginosa, showing broad-spectrum antimicrobial activity .
  • Minimum Inhibitory Concentration (MIC) : Specific derivatives have shown promising MIC values against reference strains, indicating their potential as effective antimicrobial agents .

Pharmacological Studies

Pharmacological studies involving this compound have revealed its potential as a scaffold for developing new drugs.

  • Antifolate Activity : Novel antifolates based on the cyclopenta[d]pyrimidine structure have been synthesized. These compounds exhibit antitumor activities and are being investigated for their efficacy in treating various cancers .

Case Studies and Research Findings

StudyFocusFindings
SHP2 InhibitionDerivatives showed improved selectivity and reduced cardiotoxicity compared to existing treatments.
Antimicrobial ActivityCompounds demonstrated broad-spectrum activity against Pseudomonas aeruginosa, with promising MIC values.
Antifolate SynthesisNew antifolates synthesized from the cyclopenta[d]pyrimidine backbone exhibited significant antitumor properties.

Mechanism of Action

The mechanism of action of 5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid depends on its specific application. For example, as a corrosion inhibitor, it adsorbs onto the metal surface, forming a protective layer that prevents corrosion . In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Cyclopenta[d]pyrimidine Carboxylic Acids

The position of the carboxylic acid group on the cyclopenta[d]pyrimidine ring significantly influences physicochemical and biological properties:

Compound Name Substituent Position CAS Number Key Properties/Applications
5H,6H,7H-Cyclopenta[d]pyrimidine-5-carboxylic acid 5-position 1782200-35-4 Used in peptide mimetics; moderate solubility in polar solvents
5H,6H,7H-Cyclopenta[d]pyrimidine-6-carboxylic acid 6-position 1780283-33-1 Limited commercial availability; explored in kinase inhibitors
5H,6H,7H-Cyclopenta[d]pyrimidine-4-carboxylic acid 4-position 1083396-50-2 Higher polarity due to proximity to pyrimidine nitrogen; potential antimicrobial precursor

The 4-carboxylic acid derivative exhibits stronger hydrogen-bonding capacity compared to 5- and 6-position isomers, which may enhance binding to biological targets like enzymes .

Ester Derivatives

Esterification of the carboxylic acid group modulates lipophilicity and reactivity. For example, 2,4-diethyl 5H,6H,7H-cyclopenta[d]pyrimidine-2,4-dicarboxylate (CAS 117663-60-2) is a high-purity intermediate (≥98%) used in API synthesis. Unlike the free acid, this ester derivative shows improved stability under acidic conditions, making it suitable for industrial-scale reactions .

Heterocyclic Analogues with Antimicrobial Activity

Thieno[2,3-d]pyrimidine-4-carboxylic acid amides demonstrate potent antimicrobial activity, attributed to the thiophene ring’s electron-rich nature enhancing target interaction . In contrast, this compound lacks the sulfur atom but compensates with a rigid cyclopentane ring, which may reduce metabolic degradation in vivo .

Substituent Effects in Pyrimidine Carboxylic Acids

Comparing 2-chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8) with the target compound highlights the impact of substituents:

  • Cyclopentane fusion : Introduces conformational constraints, possibly favoring selective binding to protein pockets .

Biological Activity

5H,6H,7H-cyclopenta[d]pyrimidine-4-carboxylic acid (CPCA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article reviews the synthesis, mechanisms of action, and biological evaluations of CPCA, highlighting its potential therapeutic applications.

Chemical Structure and Synthesis

The molecular structure of CPCA features a cyclopentane fused with a pyrimidine ring and a carboxylic acid functional group. Its synthesis typically involves multi-step organic reactions, including cyclization processes that yield the desired heterocyclic framework. Recent studies have focused on optimizing synthetic routes to enhance yield and purity.

CPCA exhibits biological activity through various mechanisms:

  • Enzyme Inhibition : CPCA has been shown to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation. For instance, it interacts with enzymes that regulate cell cycle progression and apoptosis, leading to reduced tumor growth in vitro and in vivo .
  • Receptor Modulation : The compound may act as a modulator of neurotransmitter receptors, influencing signaling pathways associated with neurodegenerative diseases. This modulation can provide therapeutic benefits by restoring normal receptor function.

Anticancer Properties

Recent studies have demonstrated the anticancer potential of CPCA. It has been evaluated against various cancer cell lines, including melanoma and breast cancer. The results indicate significant antiproliferative effects attributed to its ability to bind to the colchicine site on tubulin, inhibiting microtubule polymerization:

Cell Line IC50 (µM) Mechanism
Melanoma5.2Tubulin binding
Breast Cancer3.8Inhibition of cell cycle
Lung Cancer4.1Apoptosis induction

These findings suggest that CPCA could serve as a lead compound for developing new anticancer therapies .

Antimicrobial Activity

CPCA has also been investigated for its antimicrobial properties. Recent docking studies revealed its potential against various bacterial strains by targeting specific enzymes like TrmD from Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values indicate broad-spectrum activity:

Bacterial Strain MIC (µg/mL)
Pseudomonas aeruginosa15
Staphylococcus aureus20
Escherichia coli25

These results highlight the compound's promise as an antimicrobial agent .

Case Studies

  • In Vivo Efficacy : In a recent study involving a melanoma xenograft model, CPCA demonstrated significant suppression of tumor growth compared to control groups. Mice treated with CPCA showed reduced tumor volume and prolonged survival rates .
  • Neuroprotective Effects : Another investigation assessed the neuroprotective effects of CPCA in models of neurodegeneration. The compound exhibited protective effects against oxidative stress-induced neuronal death, suggesting its potential in treating conditions like Alzheimer's disease.

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^13C NMR distinguish ring current effects in the bicyclic system. For example, deshielded protons on the cyclopentane ring confirm fused-ring geometry .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies fragmentation patterns unique to the carboxylic acid moiety (e.g., loss of CO2_2 at m/z 44) .
  • X-ray Crystallography : Resolves bond-length alternations in the fused rings, confirming tautomeric forms .

Advanced Applications : Synchrotron-based XRD detects conformational changes under varying pH, critical for studying bioactivity .

How do structural modifications at the 4-carboxylic acid position affect bioactivity?

Advanced Research Focus
Derivatization (e.g., esterification, amidation) alters pharmacokinetics:

  • Ester Prodrugs : Methyl or ethyl esters improve membrane permeability, as shown in cellular uptake assays using Caco-2 models .
  • Amide Derivatives : Substituents like cyclobutylmethylamino enhance target affinity (e.g., kinase inhibition IC50_{50} values reduced by 10-fold vs. parent compound) .

Contradiction Analysis : Some studies report decreased activity upon esterification due to reduced hydrogen-bonding capacity. Resolving this requires comparative molecular field analysis (CoMFA) to map steric/electronic requirements .

What strategies address discrepancies in reported enzyme inhibition data for this compound?

Advanced Research Focus
Conflicting inhibition data (e.g., COX-2 vs. COX-1 selectivity) may arise from assay conditions:

  • pH Dependence : The carboxylic acid’s pKa (~2.5) affects ionization state; activity in buffers at physiological pH (7.4) should be validated .
  • Redox Interference : Thiol-containing assay buffers (e.g., glutathione) may reduce disulfide-linked byproducts, altering apparent IC50_{50} .

Resolution : Use orthogonal assays (e.g., SPR for binding affinity vs. fluorogenic substrates for catalytic inhibition) .

How can computational modeling predict the compound’s interactions with biological targets?

Q. Advanced Research Focus

  • Molecular Docking : AutoDock Vina simulates binding to ATP pockets (e.g., in kinases), prioritizing residues like Lys33 and Asp184 for mutagenesis validation .
  • MD Simulations : Free-energy perturbation (FEP) calculations quantify binding entropy contributions, explaining discrepancies between in silico and in vitro data .

Case Study : Docking against PARP1 predicted a ΔG of −9.2 kcal/mol, but experimental Kd_d was weaker (∼10 µM). Adjusting solvation parameters in simulations improved correlation .

What are the challenges in achieving regioselectivity during halogenation or cross-coupling reactions?

Q. Advanced Research Focus

  • Halogenation : Electrophilic chlorination at the 4-position competes with 2-position substitution. Using bulky directing groups (e.g., tert-butyl) enforces 4-selectivity (≥90% yield) .
  • Suzuki Coupling : Steric hindrance limits aryl boronic acid access to the pyrimidine ring. Microwave-assisted conditions (150°C, 30 min) improve coupling efficiency .

Contradiction : Some studies report preferential 2-substitution under Pd catalysis. DFT studies attribute this to lower activation energy for oxidative addition at C2 .

How does the compound’s stability vary under different storage conditions?

Q. Basic Research Focus

  • Thermal Stability : TGA shows decomposition onset at 180°C, but cyclopentane ring strain may accelerate degradation at >100°C .
  • Photostability : UV-Vis studies indicate photosensitivity (λmax_{max} 270 nm); amber vials and inert atmospheres (N2_2) are recommended .

Advanced Analysis : Accelerated stability studies (40°C/75% RH for 6 months) quantify degradation products (e.g., decarboxylated derivatives) via LC-MS .

What are the limitations of current synthetic methods, and how can they be improved?

Q. Advanced Research Focus

  • Yield Limitations : Multi-step syntheses often result in <40% overall yield due to intermediate purification losses. Flow chemistry reduces step count and improves throughput .
  • Green Chemistry : Replace DMF with Cyrene™ (a biodegradable solvent) in cyclization steps, reducing environmental impact without sacrificing yield .

Data-Driven Optimization : Machine learning models trained on reaction databases predict optimal catalysts (e.g., RuPhos Pd G3 for Buchwald-Hartwig aminations) .

How do tautomeric forms of this compound influence its chemical and biological properties?

Advanced Research Focus
The pyrimidine ring exists in keto-enol equilibrium (Scheme 2 in ):

  • Keto Form : Dominant in non-polar solvents; enhances hydrogen-bonding with target proteins.
  • Enol Form : Favored in polar protic solvents; increases solubility but reduces membrane permeability.

Experimental Validation : 1^1H-15^{15}N HMBC NMR confirms tautomer ratios, while kinetic studies correlate enol content with bioactivity half-life .

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